molecular formula C18H16N4O2 B2588357 N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide CAS No. 2034320-93-7

N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide

Cat. No.: B2588357
CAS No.: 2034320-93-7
M. Wt: 320.352
InChI Key: XPDMHWVPYZPIRN-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide is a complex organic compound that belongs to the family of bipyridine derivatives. These compounds are characterized by the presence of two pyridine rings, which are nitrogen-containing heterocycles. The unique structure of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide makes it a valuable molecule in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide typically involves the coupling of 2,4’-bipyridine with 2-methoxynicotinic acid or its derivatives. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki coupling, which involves the reaction of a boronic acid derivative of 2,4’-bipyridine with a halogenated 2-methoxynicotinic acid under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bipyridine and nicotinamide moieties can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxy-3-pyridinecarboxylic acid, while reduction could produce N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide alcohol.

Scientific Research Applications

N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide can be compared with other bipyridine derivatives, such as:

The uniqueness of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide lies in its combined bipyridine and nicotinamide structure, offering distinct chemical and biological properties that are not observed in other bipyridine derivatives.

Properties

IUPAC Name

2-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-24-18-15(5-3-9-21-18)17(23)22-12-14-4-2-8-20-16(14)13-6-10-19-11-7-13/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDMHWVPYZPIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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